2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane
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Overview
Description
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane is an organic compound characterized by its unique thiirane ring structure This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups and a diphenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane typically involves the reaction of thiirane precursors with diphenylmethylidene derivatives under controlled conditions. One common method includes the use of sulfur-containing reagents to introduce the thiirane ring, followed by the addition of tert-butyl groups and diphenylmethylidene moieties through Friedel-Crafts alkylation or similar reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thiirane ring to thiols or other sulfur-containing compounds using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiirane derivatives.
Scientific Research Applications
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiirane rings into complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane involves its interaction with molecular targets through its thiirane ring. The ring strain and electronic properties of the thiirane moiety make it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in stabilizing polymers.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Utilized in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
3,3-Di-tert-butyl-2,2,4,4-tetramethyl-pentane: A hydrocarbon with significant steric hindrance, used in various chemical applications.
Uniqueness
2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane is unique due to its combination of a thiirane ring with bulky tert-butyl and diphenylmethylidene groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
111278-38-7 |
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Molecular Formula |
C23H28S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-benzhydrylidene-2,2-ditert-butylthiirane |
InChI |
InChI=1S/C23H28S/c1-21(2,3)23(22(4,5)6)20(24-23)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
HPMJAINRTYXXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1)C(C)(C)C |
Origin of Product |
United States |
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